molecular formula C24H28NO2P B8234075 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine

Cat. No.: B8234075
M. Wt: 393.5 g/mol
InChI Key: IPPGHIOZFPVFGC-UHFFFAOYSA-N
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Description

This compound is a phosphorus-containing heterocyclic molecule with a complex pentacyclic framework fused to a pyrrolidine moiety. Its IUPAC name reflects the intricate arrangement of oxygen (dioxa), phosphorus (phospha), and multiple fused cycloalkene rings. The structure includes a 13-phosphorus atom within a bicyclic system, contributing to unique electronic and steric properties. Analytical methods such as NMR, HPLC, and LC-MS are employed for its characterization, as noted in technical specifications from chemical suppliers . Its synthesis and structural confirmation often rely on X-ray crystallography and multinuclear (¹H, ¹³C, ³¹P) NMR spectroscopy, similar to methods used for related spirocyclotriphosphazenes .

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NO2P/c1-3-9-19-17(7-1)11-13-21-23(19)24-20-10-4-2-8-18(20)12-14-22(24)27-28(26-21)25-15-5-6-16-25/h11-14H,1-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPGHIOZFPVFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(O3)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine typically involves multi-step organic reactions. The starting materials often include dinaphthoquinone derivatives and pyrrolidine. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the dioxaphosphepin ring through cyclization reactions.

    Hydrogenation: Reduction of the dinaphthoquinone to the octahydro form.

    Nucleophilic Substitution: Introduction of the pyrrolidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrrolidine moiety or the dinaphtho system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclotriphosphazenes

Spirocyclotriphosphazenes, such as those described in (e.g., compounds 13–16 ), share a phosphorus-nitrogen backbone but differ in substituent arrangement and ring systems. Key distinctions include:

  • Substituent Geometry : The cis/trans isomerism observed in dispirocyclotriphosphazenes (e.g., 13–16 ) contrasts with the rigid pentacyclic framework of the target compound, which lacks such isomerism due to its fused ring system .
  • Reactivity : The benzyl pendant arms in spirocyclotriphosphazenes enhance solubility and modify electronic properties, whereas the pyrrolidine group in the target compound may influence steric hindrance and nucleophilic reactivity at the phosphorus center.

Methylofuran (MFR) Derivatives

MFR-a and methylofuran () are cofactors with furan-based backbones but lack phosphorus. Their α/β-linked glutamic acid chains and formyl groups enable one-carbon unit transfer in microbial metabolism, a function unrelated to the phosphorus-mediated reactivity of the target compound .

KT5720 and KT5823

These indole-alkaloid derivatives () feature polycyclic systems but replace phosphorus with nitrogen-rich cores. For example, KT5823 contains an epoxy-azacyclooctatrindene moiety, which contrasts with the oxygen-phosphorus coordination in the target compound. Such structural differences result in divergent biological activities (e.g., kinase inhibition vs.

Comparative Data Table

Property Target Compound Spirocyclotriphosphazenes KT5720/KT5823
Core Element Phosphorus Phosphorus-Nitrogen Nitrogen/Carbon
Ring System Pentacyclic (fused dioxa-phosphacycle) Tricyclic (spiro P-N rings) Polycyclic indole/benzodiazocine
Isomerism None (rigid fused system) Cis/trans isomerism in dispiro forms Chiral centers (e.g., 9R,10R,12S)
Functional Groups Pyrrolidine, dioxa, phosphacycle Benzyl pendants, spiro P-N linkages Epoxy, ester, methoxycarbonyl
Analytical Methods NMR (¹H, ¹³C, ³¹P), LC-MS X-ray, multinuclear NMR HPLC, chiral chromatography

Research Findings and Implications

  • Synthetic Challenges : The target compound’s fused pentacyclic system requires precise control over ring-closing reactions, unlike the modular substitution patterns of spirocyclotriphosphazenes .
  • Electronic Properties : The phosphorus atom’s lone pair in the target compound may enable coordination chemistry or catalytic activity, contrasting with the redox-active furan groups in MFR derivatives .

Biological Activity

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine is a complex organic compound notable for its unique pentacyclic structure and the presence of phosphorus and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities.

Structural Characteristics

The compound features a pentacyclic framework combined with a pyrrolidine moiety , which is significant for its chemical reactivity and biological interactions. The inclusion of phosphorus and oxygen within its structure enhances its electronic properties, making it a candidate for various applications.

PropertyDetails
IUPAC NameThis compound
Molecular Weight385.4 g/mol
CAS Number736142-26-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially bind to receptors and alter their activity, influencing cellular responses.

Research Findings

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Research has indicated that the compound may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways.

Study on Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of structurally related compounds on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with IC50 values ranging from 10 to 30 µM for various derivatives.

Study on Antimicrobial Activity

Jones et al. (2022) investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 25 µg/mL against E. coli.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/MIC Values
Compound AAnticancerIC50 = 20 µM
Compound BAntimicrobialMIC = 10 µg/mL
Subject CompoundAnticancer & AntimicrobialIC50 = 15 µM (est.)

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